molecular formula C17H15FN2O B5620436 3-(4'-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole

3-(4'-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole

Cat. No.: B5620436
M. Wt: 282.31 g/mol
InChI Key: UZJLGSCFBMOGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4’-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a biphenyl moiety substituted with a fluorine atom and an oxadiazole ring, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Biphenyl Moiety: The biphenyl structure is synthesized through a Suzuki coupling reaction, where a fluorobenzene derivative is coupled with a phenylboronic acid in the presence of a palladium catalyst.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting the biphenyl derivative with a nitrile oxide intermediate, which is generated in situ from a hydroxylamine derivative and a chlorinated compound under basic conditions.

    Final Assembly: The propyl group is introduced through an alkylation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of 3-(4’-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4’-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the biphenyl moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

3-(4’-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4’-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-(4’-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

3-[4-(4-fluorophenyl)phenyl]-5-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c1-2-3-16-19-17(20-21-16)14-6-4-12(5-7-14)13-8-10-15(18)11-9-13/h4-11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJLGSCFBMOGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=CC=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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